
2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide, also known as DTA, is a synthetic compound that has gained significant attention in the field of scientific research. Its unique chemical structure has made it a popular subject of study in various fields, including pharmacology, biochemistry, and physiology.
作用機序
2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide acts by binding to the benzodiazepine site on the GABAA receptor, which enhances the inhibitory effects of GABA. This results in the suppression of neuronal activity, leading to its anticonvulsant and anxiolytic effects. 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium and calcium channels, which contributes to its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which contributes to its anticonvulsant and anxiolytic effects. 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in pain and inflammation. This contributes to its analgesic and anti-inflammatory effects.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide has several advantages for lab experiments. Its unique chemical structure and mechanism of action make it a valuable tool for studying the activity of ion channels and receptors in the brain. 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments. Its effects on the brain are complex and not fully understood, and its potential side effects and toxicity need to be carefully monitored.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide. One area of interest is its potential use in treating neurological disorders, such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying its therapeutic effects and to develop more targeted drugs based on its structure and activity. Other areas of interest include investigating its effects on other ion channels and receptors in the brain and exploring its potential use in pain management and inflammation.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide is a synthetic compound that has gained significant attention in the field of scientific research. Its unique chemical structure and mechanism of action have made it a valuable tool for studying the activity of ion channels and receptors in the brain. 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide has potential therapeutic applications in treating various neurological disorders and has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties. Further research is needed to fully understand its effects and potential uses.
合成法
2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide is synthesized by reacting 2,4-dichlorophenylhydrazine with thioacetic acid in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide. This synthesis method has been used to produce 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide on a large scale for research purposes.
科学的研究の応用
2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties. 2-(2,4-dichlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been investigated for its potential use in treating various neurological disorders, including epilepsy, neuropathic pain, and Alzheimer's disease. Its ability to modulate the activity of ion channels and receptors in the brain has made it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-7-2-1-6(8(12)4-7)3-9(16)14-10-15-13-5-17-10/h1-2,4-5H,3H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZHTFNMOUCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-dihydro-2(1H)-isoquinolinyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102562.png)
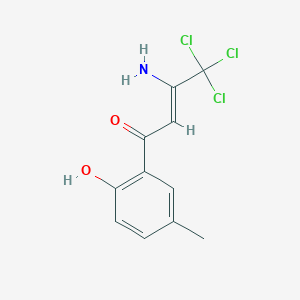
![2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5102570.png)
![3-chloro-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5102578.png)
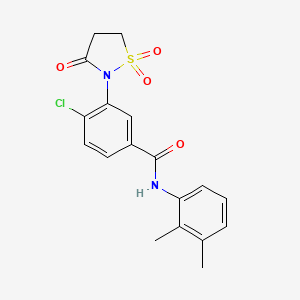
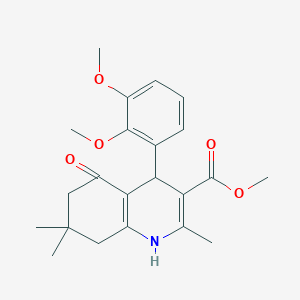
![N,N-diethyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5102610.png)
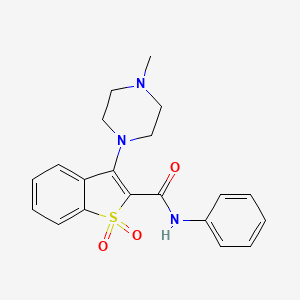
![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B5102635.png)
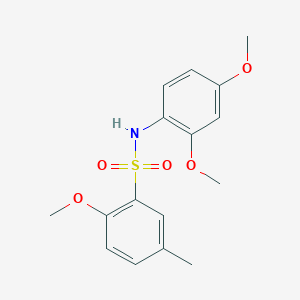
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)acetamide](/img/structure/B5102652.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B5102655.png)
![4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5102662.png)
